Chemical structure and properties of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid
Chemical structure and properties of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid
An In-Depth Technical Guide to (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid
Disclaimer: The compound (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is not extensively documented in current scientific literature. This guide is a theoretical exploration of its chemical structure, properties, synthesis, and potential applications based on established principles of organic chemistry and lipid science.
Introduction
(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is a structurally novel long-chain fatty acid. Its architecture combines the C18 monounsaturated backbone of oleic acid with a tertiary alcohol functionality at the alpha-carbon (C-2). This unique modification introduces a chiral center and is expected to significantly influence the molecule's physicochemical properties and biological activity compared to its parent fatty acid. This guide provides a comprehensive theoretical framework for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential utility of this compound.
Chemical Structure and Nomenclature
The systematic name (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid precisely defines its molecular structure:
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Octadecanoic acid: An 18-carbon saturated fatty acid forms the base of the name.
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-en-: Indicates the presence of a double bond.
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(cis-9)-: Specifies that the double bond is located between carbon 9 and 10, with cis (or Z) stereochemistry.
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2-Hydroxy-: A hydroxyl (-OH) group is attached to the second carbon (the α-carbon).
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2-methyl-: A methyl (-CH₃) group is also attached to the second carbon.
The presence of both a hydroxyl and a methyl group on the α-carbon creates a tertiary alcohol and a chiral center.
Caption: A diagram illustrating the key structural features of the molecule.
Predicted Physicochemical Properties
The introduction of the hydrophilic tertiary alcohol group onto the lipophilic oleic acid backbone suggests that this molecule will possess amphipathic properties. Its behavior in aqueous and nonpolar environments will be dictated by the balance between the long hydrocarbon tail and the polar head group.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₉H₃₆O₃ | Based on the addition of a methyl and a hydroxyl group to oleic acid (C₁₈H₃₄O₂). |
| Molecular Weight | 312.49 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | The cis double bond and the α-substituents would disrupt crystal packing, lowering the melting point relative to stearic acid.[1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, chloroform, and DMSO. | The long hydrocarbon chain dominates the molecule's overall polarity.[2] |
| pKa | ~4.8 - 5.0 | The pKa of the carboxylic acid is expected to be similar to other long-chain fatty acids. |
Proposed Synthesis Pathway
A plausible route for the synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid would start from the readily available methyl oleate. The key transformations involve the formation of an α-keto ester, followed by a Grignard reaction to install the α-methyl group and tertiary alcohol simultaneously.
Caption: Proposed synthetic workflow for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid.
Experimental Protocol:
Step 1: Synthesis of Methyl (cis-9)-2-oxo-octadecenoate
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Rationale: The first step is to introduce a ketone at the α-position. This can be achieved through various methods, including the oxidation of the enolate of methyl oleate.
-
Procedure: a. Dissolve methyl oleate in a suitable aprotic solvent like THF. b. Add a strong base, such as Lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the enolate. c. Introduce an oxidizing agent, such as a molybdenum peroxide reagent or similar electrophilic oxygen source, to the enolate solution. d. Allow the reaction to proceed to completion, followed by an aqueous workup to isolate the crude α-keto ester. e. Purify the product using column chromatography.
Step 2: Grignard Reaction to form Methyl (cis-9)-2-Hydroxy-2-methyl-octadecenoate
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Rationale: A Grignard reagent (CH₃MgBr) will act as a nucleophile, attacking the α-keto group to form the tertiary alcohol and introduce the methyl group.[3][4][5]
-
Procedure: a. Dissolve the purified α-keto ester from Step 1 in anhydrous diethyl ether or THF under an inert atmosphere. b. Cool the solution to 0 °C. c. Slowly add one equivalent of methylmagnesium bromide (CH₃MgBr) solution. d. Monitor the reaction by TLC until the starting material is consumed. e. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure to obtain the crude tertiary alcohol ester.
Step 3: Hydrolysis to the Final Carboxylic Acid
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Rationale: The final step is the saponification of the methyl ester to the free carboxylic acid.
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Procedure: a. Dissolve the crude product from Step 2 in a mixture of methanol and water. b. Add an excess of potassium hydroxide or sodium hydroxide. c. Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed. d. Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate. e. Extract the final product, (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid, with an organic solvent. f. Wash the organic layer with brine, dry it, and concentrate to yield the final product. Further purification may be achieved by chromatography or crystallization.
Proposed Analytical Characterization
To confirm the identity and purity of the synthesized molecule, a combination of spectroscopic techniques would be essential.
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¹H NMR Spectroscopy:
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Olefinic Protons: A multiplet around 5.3 ppm, characteristic of the protons on the cis-double bond.
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Methyl Group: A singlet around 1.5 ppm, corresponding to the new methyl group at C-2.
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Alkyl Chain: A complex of signals between 0.8 ppm (terminal methyl) and 2.3 ppm (methylene groups adjacent to the double bond and the carboxyl group).
-
Hydroxyl Proton: A broad singlet whose chemical shift will depend on the solvent and concentration.
-
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¹³C NMR Spectroscopy:
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Carboxyl Carbon: A signal around 175-180 ppm.
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C-2 Carbon: A signal around 70-75 ppm, indicating a carbon attached to a hydroxyl group.
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Olefinic Carbons: Two signals around 130 ppm.
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Methyl Carbon: A signal around 25-30 ppm for the C-2 methyl group.
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Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 311.5.
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Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., as a methyl ester or trimethylsilyl ether), characteristic fragmentation patterns would be observed.[6][7][8] A key fragment would likely result from the cleavage between C-2 and C-3.
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ from the hydroxyl group and a very broad band from 3300-2500 cm⁻¹ for the carboxylic acid O-H stretch.[9][10][11]
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C=O Stretch: A strong absorption band around 1710 cm⁻¹ for the carbonyl of the carboxylic acid.
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C=C Stretch: A weak band around 1650 cm⁻¹ for the cis-double bond.
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Hypothesized Biological Activity and Potential Applications
While the biological profile of this specific molecule is unknown, its structural features suggest several areas of scientific interest.
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Antimicrobial and Antifungal Activity: Fatty acids and their derivatives are known to have antimicrobial properties.[12] The modified polar head group of this molecule could alter its interaction with microbial cell membranes, potentially leading to novel antimicrobial activity.
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Modulation of Lipid Metabolism: The introduction of substituents at the α-carbon can block β-oxidation. This makes (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid a potential tool for studying fatty acid metabolism and related signaling pathways.[13]
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Drug Delivery and Formulation: The amphipathic nature of this molecule could make it useful as an excipient in drug formulations, potentially enhancing the solubility or permeability of other active pharmaceutical ingredients.[14] Fatty acid conjugation has been shown to improve the pharmacokinetic properties of various drugs.[15]
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Free Fatty Acid Receptor (FFAR) Agonism/Antagonism: Long-chain fatty acids are natural ligands for FFARs, which are implicated in various metabolic diseases.[16] This synthetic derivative could act as a selective agonist or antagonist at these receptors, making it a valuable pharmacological tool or a starting point for drug discovery.
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Anti-inflammatory Properties: Some hydroxylated fatty acids are known to possess anti-inflammatory effects.[17] It would be valuable to investigate whether this compound exhibits similar activities in relevant cellular and in vivo models.
Conclusion
(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid represents an intriguing, albeit currently theoretical, molecular target. Its synthesis is achievable through established organic chemistry principles. The unique combination of a long unsaturated alkyl chain with a tertiary alcohol at the α-position makes it a promising candidate for investigation in materials science, lipidomics, and pharmacology. This guide provides a foundational framework to stimulate and support such research endeavors.
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